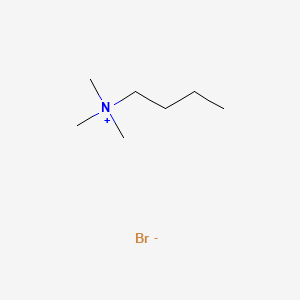

butyl(trimethyl)azanium;bromide

Description

The exact mass of the compound 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

butyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.BrH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGIZRRNXQJOTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7685-30-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883879 | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-51-3 | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltrimethylammonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tetrabutylammonium bromide chemical structure and formula

An In-depth Technical Guide to Tetrabutylammonium Bromide (TBAB)

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of tetrabutylammonium bromide (TBAB), a quaternary ammonium salt with significant applications in scientific research and industrial processes. The guide delves into its core chemical structure and formula, physicochemical properties, synthesis, and multifaceted applications, with a particular focus on its role as a phase transfer catalyst. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of TBAB.

Core Chemical Identity

Tetrabutylammonium bromide, commonly abbreviated as TBAB, is a quaternary ammonium salt.[1][2] Its chemical structure consists of a central nitrogen atom covalently bonded to four butyl groups, forming a tetrabutylammonium cation, with a bromide anion providing the counter charge.[3][4]

The presence of the four hydrophobic butyl chains surrounding the cationic nitrogen center gives TBAB its characteristic properties, particularly its solubility in both organic solvents and, to some extent, in water.[7][8][9] This dual solubility is fundamental to its primary application as a phase transfer catalyst.

Visualizing the Structure:

Below is a diagram representing the chemical structure of tetrabutylammonium bromide.

Caption: Chemical structure of Tetrabutylammonium Bromide (TBAB).

Physicochemical Properties

TBAB is typically a white crystalline solid.[1][7] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, which necessitates storage in a dry environment.[8] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White solid/crystal | [1][7] |

| Melting Point | 102-106 °C | [2][7][8] |

| Solubility in water | 600 g/L (at 20 °C) | [1][2] |

| Solubility in organic solvents | Soluble in alcohol, ether, and acetone; slightly soluble in benzene. | [3][7] |

| Density | 1.039 g/mL (at 25 °C) | [2][3] |

| Stability | Stable under normal conditions, but incompatible with strong oxidizing agents. | [2][7] |

Synthesis and Purification

The most common laboratory and industrial synthesis of tetrabutylammonium bromide is the alkylation of tributylamine with 1-bromobutane.[1] This is a classic Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt.

Reaction: (CH₃CH₂CH₂CH₂)₃N + CH₃CH₂CH₂CH₂(Br) → [(CH₃CH₂CH₂CH₂)₄N]⁺Br⁻

The reaction is typically carried out by refluxing the reactants, often in a solvent like acetonitrile, to facilitate the reaction and improve the yield.[10] Following the reaction, TBAB can be recovered and purified. A common purification method involves crystallization from a suitable solvent system, such as benzene and n-hexane, followed by drying under vacuum over a desiccant like P₂O₅.[3]

Core Application: Phase Transfer Catalysis

The most prominent application of TBAB is as a phase transfer catalyst (PTC).[1][7][9] Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[4][11]

Mechanism of Action

The tetrabutylammonium cation is the key to TBAB's catalytic activity. Its four long alkyl chains make it lipophilic and thus soluble in the organic phase. The positively charged nitrogen can form an ion pair with an anion from the aqueous phase (e.g., a nucleophile). This ion pair is then shuttled into the organic phase where the anion, now in a less solvated and more reactive state, can react with the organic substrate.[4][12] After the reaction, the tetrabutylammonium cation can return to the aqueous phase to repeat the cycle.

Workflow for a Typical Phase Transfer Catalysis Reaction

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction using TBAB as a phase transfer catalyst.

Caption: Generalized workflow of TBAB in phase transfer catalysis.

Advantages of Using TBAB as a PTC:

-

Environmentally Benign: Often considered a "green" catalyst as it can reduce the need for harsh organic solvents and can be recycled.[1][8][9]

-

Cost-Effective and Commercially Available: TBAB is relatively inexpensive and readily available from chemical suppliers.[9]

-

High Thermal and Chemical Stability: It can be used under a variety of reaction conditions.[8][9]

-

Operational Simplicity: Reactions using TBAB are often simple to set up and do not require anhydrous conditions.[1][11]

Other Applications

Beyond its primary role as a PTC, TBAB has found utility in other areas of chemistry:

-

Ionic Liquid: In its molten state, TBAB can act as an ionic liquid, providing a non-volatile and non-flammable reaction medium.[1][7][9]

-

Electrolyte: It is used as a supporting electrolyte in electrochemical studies due to its good ionic conductivity.[4]

-

Synthesis of other Quaternary Ammonium Salts: TBAB can be used as a starting material to prepare other tetrabutylammonium salts through salt metathesis reactions.[1]

-

Formation of Semi-clathrate Hydrates: TBAB is studied for its role in promoting the formation of gas hydrates at less extreme pressure and temperature conditions.[1]

Safety and Handling

While TBAB is considered to have low toxicity compared to many industrial chemicals, proper handling and safety precautions are essential.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling TBAB.[13][14][15]

-

Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling dust particles.[13][14]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[14][15] Avoid the formation of dust and aerosols.[14]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[14][15] Due to its hygroscopic nature, protection from moisture is crucial.[2][7][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[14]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15][16]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of TBAB is characterized by signals corresponding to the butyl groups.

-

FT-IR: The infrared spectrum of TBAB shows characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chains. Key peaks include asymmetric and symmetric stretching of CH₃ groups around 2958 cm⁻¹ and 2872 cm⁻¹, respectively, and CH₂ twisting vibrations around 1379 cm⁻¹.[17]

Conclusion

Tetrabutylammonium bromide is a versatile and indispensable chemical for a wide range of applications in both academic and industrial research. Its unique ability to act as a phase transfer catalyst has revolutionized many synthetic procedures, making them more efficient, environmentally friendly, and easier to perform. A thorough understanding of its chemical properties, mechanism of action, and safety protocols is paramount for its effective and safe utilization.

References

-

Tetrabutylammonium bromide - Wikipedia. [Link]

-

Understanding Tetrabutylammonium Bromide: Safety Data and Handling - Oreate AI Blog. [Link]

-

What is a description of the Tetrabutylammonium Bromide? - Quora. [Link]

-

The Importance of Tetrabutylammonium Bromide (TBAB) (CAS No: 1643-19-2). [Link]

-

Tetrabutylammonium Bromide - Encyclopedia.pub. [Link]

- Method for preparing tetrabutylammonium bromide - Google P

-

Tetrabutylammonium Bromide | C16H36N.Br | CID 74236 - PubChem. [Link]

-

Safety Data Sheet: Tetrabutylammonium bromide - Carl ROTH. [Link]

-

Tetra-N-butylammonium bromide - NIST WebBook. [Link]

-

Factory Supply industrial standard Tetrabutylammonium bromide (TBAB) 1643-19-2 In Stock. [Link]

-

The Role of Tetrabutylammonium Bromide in Chemical Synthesis and Beyond. [Link]

-

(a) FT-IR spectra of TBAB (blue), IA (red), and TBAB: IA (green) - ResearchGate. [Link]

Sources

- 1. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Factory Supply industrial standard Tetrabutylammonium bromide (TBAB) 1643-19-2 In Stock [finerchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Tetrabutylammonium Bromide | C16H36N.Br | CID 74236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetra-N-butylammonium bromide [webbook.nist.gov]

- 7. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]

- 8. The Importance of Tetrabutylammonium Bromide (TBAB) (CAS No: 1643-19-2) [saisamarthinternational.in]

- 9. Tetrabutylammonium Bromide | Encyclopedia MDPI [encyclopedia.pub]

- 10. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 11. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Understanding Tetrabutylammonium Bromide: Safety Data and Handling - Oreate AI Blog [oreateai.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. fishersci.com [fishersci.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Butyl(trimethyl)azanium;bromide (Butyltrimethylammonium Bromide)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of butyl(trimethyl)azanium;bromide, a quaternary ammonium salt with diverse applications in scientific research and industrial processes. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, mechanisms of action, and practical applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound, commonly known as Butyltrimethylammonium Bromide (BTBAB), is a cationic quaternary ammonium compound. Its unique structure, featuring a positively charged nitrogen atom bonded to three methyl groups and one butyl group, with a bromide counter-ion, underpins its versatile functionality.

| Property | Value | Source(s) |

| CAS Number | 2650-51-3 | [1] |

| Molecular Formula | C7H18BrN | [1] |

| Molecular Weight | 196.13 g/mol | [1] |

| Appearance | White to off-white solid (crystals or powder) | [2] |

| Melting Point | Approximately 196 °C | [2] |

| Key Characteristics | Hygroscopic | [2] |

Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of quaternary ammonium salts like this compound is typically achieved through the Menshutkin reaction. This involves the alkylation of a tertiary amine with an alkyl halide. In this case, trimethylamine serves as the tertiary amine and 1-bromobutane is the alkylating agent.

Reaction Scheme:

(CH₃)₃N + CH₃(CH₂)₃Br → [CH₃(CH₂)₃N(CH₃)₃]⁺Br⁻

Experimental Protocol: A Generalized Approach

Materials:

-

Trimethylamine (solution in a suitable solvent like ethanol or THF)

-

1-Bromobutane

-

Anhydrous solvent (e.g., acetonitrile, ethanol, or THF)

-

Diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkyl Halide: Slowly add a stoichiometric equivalent of 1-bromobutane to the stirred solution. An exothermic reaction may occur, so controlled addition is crucial.

-

Reaction: The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux, depending on the solvent) for a period of several hours to overnight. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

-

Product Isolation: As the reaction proceeds, the quaternary ammonium salt, being less soluble in many organic solvents, may precipitate out. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then typically washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed to obtain a purified product.

-

Drying: The final product should be dried under vacuum to remove any residual solvent. Due to its hygroscopic nature, it should be stored in a desiccator.

Causality in Experimental Choices:

-

Solvent: The choice of solvent is critical. A polar aprotic solvent like acetonitrile can accelerate the SN2 reaction.[3]

-

Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.

-

Washing with Diethyl Ether: This step is effective in removing non-polar impurities, including unreacted 1-bromobutane.

Mechanism of Action and Key Applications

This compound's utility stems from its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a moderately hydrophobic butyl tail. This structure allows it to function effectively as a cationic surfactant and a phase transfer catalyst.

Cationic Surfactant

As a cationic surfactant, this compound reduces the surface tension of a liquid. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into micelles. In these structures, the hydrophobic butyl tails are oriented towards the interior, creating a non-polar microenvironment, while the hydrophilic heads face the aqueous bulk.

Mechanism of Action:

The positively charged headgroup of this compound can interact with negatively charged surfaces, leading to its adsorption at interfaces. This property is fundamental to its role in various applications, including as a component in the synthesis of nanomaterials where it can act as a capping agent to control particle size and prevent aggregation.[4] The interaction of cationic surfactants with biological membranes, which are typically negatively charged, is also a key aspect of their antimicrobial properties.[5][6]

Caption: Diagram of a micelle formed by this compound.

Phase Transfer Catalyst

In biphasic reactions (e.g., aqueous-organic), the reactants are often segregated in their respective phases, leading to very slow reaction rates. A phase transfer catalyst (PTC) facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction.[7][8]

Mechanism of Action:

The quaternary ammonium cation of this compound is soluble in the organic phase due to its alkyl groups. It can pair with an anion from the aqueous phase (e.g., a nucleophile) and transport it into the organic phase. This "naked" anion in the organic phase is highly reactive as it is not heavily solvated by water molecules. After the reaction in the organic phase, the catalyst can return to the aqueous phase to transport another anion, thus acting catalytically.

Caption: Mechanism of Phase Transfer Catalysis with Butyltrimethylammonium Bromide.

Applications in Materials Science

This compound is utilized in materials science, primarily in the synthesis of nanoparticles. It can function as a capping agent, controlling the size and shape of the nanoparticles and preventing their agglomeration.[4]

Experimental Workflow: Synthesis of Nanoparticles

The following is a generalized workflow for the synthesis of nanoparticles using a quaternary ammonium bromide as a capping agent. Specific parameters will vary depending on the desired nanoparticle material.

-

Preparation of Precursor Solution: A solution of the metal salt precursor is prepared in a suitable solvent.

-

Addition of Capping Agent: this compound is added to the precursor solution. The concentration of the capping agent can influence the final size of the nanoparticles.

-

Reduction: A reducing agent is introduced to the solution to reduce the metal ions to their metallic state, initiating nanoparticle formation.

-

Growth and Stabilization: The this compound molecules adsorb onto the surface of the growing nanoparticles, preventing further growth and aggregation.

-

Purification: The nanoparticles are then isolated from the reaction mixture, often by centrifugation, and washed to remove excess reactants and byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl and butyl groups. The protons of the methyl groups attached to the nitrogen would appear as a singlet, while the protons of the butyl group would exhibit characteristic multiplets (triplet for the terminal methyl, and multiplets for the methylene groups).

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbon atoms of the methyl and butyl groups.

While specific, readily available spectra for this compound were not found in the initial searches, the expected chemical shifts can be predicted based on the analysis of similar quaternary ammonium compounds.[9][10][11][12]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It can cause skin and eye irritation. Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, storage in a desiccator is recommended.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile quaternary ammonium salt with significant applications in organic synthesis, materials science, and potentially in formulations requiring cationic surfactants. Its efficacy as a phase transfer catalyst and its role as a capping agent in nanoparticle synthesis are particularly noteworthy. A thorough understanding of its synthesis, physicochemical properties, and mechanisms of action is crucial for its effective and safe utilization in research and development.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Wiley-VCH. (2007).

- The Essential Role of Phase Transfer Catalysis in Modern Organic Synthesis. (n.d.).

- bromide cationic surfactants: Topics by Science.gov. (n.d.).

- CN111960948B - Synthesis process of tetrabutylammonium bromide. (n.d.).

- Nanoparticles: synthesis and applic

- Benzyltrimethylammonium bromide(5350-41-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- (PDF) Preparation of WO3 Nanoparticles Using Cetyl Trimethyl Ammonium Bromide Supermolecular Template. (2025, November 28).

- Phase-transfer c

- Phase-transfer Catalysis | Chemical Bull Pvt Ltd. (n.d.).

- phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. (n.d.). CORE.

- Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applic

- Cationic surfactant changes the morphology of DNA molecules. (n.d.). PubMed.

- article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. (n.d.). American Institute of Chemists.

- Nanoparticle surface stabilizing agents influence antibacterial action. (2023, February 9). PMC - NIH.

- Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Inform

- Micellar formation of cationic surfactants. (2019, September 12). PMC - NIH.

- Butyltrimethylammonium Bromide, 25G - B5798-25G. (n.d.). Lab Pro Inc.

- Wetting Behavior of Cationic and Anionic Surfactants on Hydrophobic Surfaces: Surface Tension and Contact Angle Measurements. (n.d.). MDPI.

- Synthesis of MSN-NH2. N-Cetyltrimethylammonium bromide (CTAB, 1.00 g, 2.74 mmol) w. (n.d.). The Royal Society of Chemistry.

- Experiment 5. (n.d.).

- Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl). (n.d.). Organic Syntheses Procedure.

- Butyltrimethylammonium Bromide, min 97%, 1 gram. (n.d.). CP Lab Safety.

- Trimethylammonium bromide | Sigma-Aldrich. (n.d.).

- CN105330696A - Synthetic method for butyltriphenylphosphonium bromide. (n.d.).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents [patents.google.com]

- 4. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cationic surfactant changes the morphology of DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Benzyltrimethylammonium bromide(5350-41-4) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

Introduction: Bridging the Immiscible Divide in Chemical Synthesis

An In-Depth Technical Guide to the Core Mechanism of Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst

In the landscape of organic and pharmaceutical chemistry, enabling reactions between components that exist in separate, immiscible phases (typically aqueous and organic) presents a significant challenge. The inability of reagents to interact at a molecular level is a fundamental barrier to reactivity. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem, functioning as a molecular "escort" to transport a reactant from one phase to another where the reaction can proceed.[1][2] This technique is a cornerstone of green chemistry, often obviating the need for harsh conditions or expensive, anhydrous organic solvents, thereby simplifying processes and reducing waste.[3]

Among the arsenal of phase transfer catalysts, quaternary ammonium salts are the most widely used due to their low cost, stability, and efficiency.[2][4] Tetrabutylammonium bromide (TBAB), in particular, has garnered significant attention and widespread application.[5] Its versatility extends across a vast range of organic transformations, including alkylations, oxidations, reductions, and esterifications, making it an invaluable tool for researchers, scientists, and drug development professionals.[6] This guide provides an in-depth exploration of the core mechanism of TBAB, moving beyond a simple description to elucidate the causality behind its catalytic power and the critical parameters that govern its efficacy.

TBAB: A Physicochemical Profile

Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt that is commercially available, non-volatile, non-corrosive, and possesses high thermal and chemical stability.[5] Its efficacy as a phase transfer catalyst is rooted in its unique molecular structure. The molecule consists of a central, positively charged nitrogen atom bonded to four butyl groups, with a bromide anion (Br⁻) as the counter-ion. This structure imparts an amphiphilic character: the bulky, nonpolar tetrabutylammonium cation is lipophilic (soluble in organic solvents), while the overall salt can dissolve in both aqueous and organic media.[5][7]

| Property | Value | Source |

| Chemical Formula | C₁₆H₃₆BrN | [8] |

| Molar Mass | 322.368 g/mol | [8] |

| Appearance | White solid | [8] |

| Melting Point | 103 °C (decomposes) | [8] |

| Solubility in Water | 600 g/L (at 20 °C) | [8] |

| Solubility (Organic) | Soluble in dichloromethane, ethanol; slightly soluble in toluene | [8] |

The Core Catalytic Mechanism: Transport and Activation

The primary function of TBAB is to facilitate the migration of an anionic reactant from the aqueous phase into the organic phase, where the organic substrate resides.[5] This process involves a dual action: the physical transfer of the anion and its simultaneous activation, rendering it highly reactive in the organic medium.[1]

The generally accepted catalytic cycle proceeds as follows:

-

Anion Exchange: At the aqueous-organic interface, the bromide anion of TBAB (Q⁺Br⁻, where Q⁺ is the tetrabutylammonium cation) is exchanged for the reactant anion (Y⁻) from the aqueous phase.

-

Phase Transfer: The newly formed ion pair, Q⁺Y⁻, is sufficiently lipophilic to cross the phase boundary and dissolve in the organic solvent.

-

Organic Phase Reaction: In the organic phase, the anion Y⁻ is now "naked" or poorly solvated. Freed from its strong hydration shell and loosely associated with the bulky Q⁺ cation, it becomes a potent nucleophile. It reacts with the organic substrate (RX) to form the product (RY) and a new anion (X⁻).

-

Catalyst Regeneration: The catalyst, now in the form of Q⁺X⁻, migrates back to the interface (or the aqueous phase) to release the X⁻ anion and pick up another Y⁻ anion, thus completing the catalytic cycle.[1]

This cyclical process ensures that only a catalytic amount of TBAB is required to promote the reaction to completion.[6]

Caption: The catalytic cycle of TBAB in a typical phase transfer reaction.

Mechanistic Nuances: Starks vs. Makosza

While the general cycle is widely accepted, two primary mechanisms have been proposed to describe the specifics of the transfer step, which can often be the rate-determining part of the process.[9]

-

Starks' Extraction Mechanism: This model posits that the quaternary ammonium salt (Q⁺X⁻) fully enters the aqueous phase to exchange its anion for the reactant anion (Y⁻). The resulting Q⁺Y⁻ is then extracted into the organic phase to react. This mechanism is more likely for catalysts with moderate lipophilicity that can shuttle between both phases.[10]

-

Makosza's Interfacial Mechanism: This theory suggests that the initial deprotonation or anion formation occurs at the interface between the two phases. The phase transfer catalyst, which is highly lipophilic and resides predominantly in the organic phase, then extracts this pre-formed anion from the interface into the bulk organic phase for the subsequent reaction. This mechanism is considered more plausible for highly lipophilic catalysts that are reluctant to enter the aqueous phase.[10]

The operative mechanism often depends on the specific catalyst, reactants, and solvent system employed.

Key Factors Influencing Catalytic Efficiency

The success of a TBAB-catalyzed reaction is not guaranteed; it is a self-validating system where performance is dictated by several interconnected experimental parameters. Understanding these factors is critical for protocol optimization and achieving desired outcomes.

-

Solvent System: The choice of the organic solvent is paramount. It influences the solubility of the substrate and the Q⁺Y⁻ ion pair, which in turn affects the reaction rate and yield. A solvent that provides moderate solubility for the ion pair is often ideal.[7]

-

Agitation (Stirring) Rate: In PTC, the reaction occurs in the organic phase, but the regeneration of the catalyst occurs at the interface. Therefore, the rate of transfer across this boundary is critical. Increasing the agitation rate increases the interfacial surface area between the phases, which generally accelerates the anion transfer rate and, consequently, the overall reaction rate.[1][9] The use of ultrasound can also be employed to maximize agitation.[9]

-

Concentration of TBAB: The amount of catalyst influences the formation of the active species. In some cases, higher concentrations of TBAB can lead to the formation of a third liquid phase—a catalyst-rich layer at the interface—which can significantly enhance reaction rates.[11]

-

Role of Water: While PTC systems are designed to work with water, the amount of water co-extracted into the organic phase along with the Q⁺Y⁻ ion pair can influence the reactivity of the "naked" anion. A small amount of water can sometimes be beneficial, but excessive water can re-solvate the anion, reducing its nucleophilicity.

Special Case: Molten TBAB as a Dual-Role Agent

Under certain conditions, particularly at temperatures above its melting point (~103 °C), TBAB can act as an ionic liquid. In this molten state, it can serve as both the solvent and the catalyst, enabling reactions to proceed under solvent-free conditions.[5] This is a particularly "green" application, as it eliminates the need for volatile organic solvents entirely. In these reactions, molten TBAB polarizes the reactants, facilitating the reaction. For example, in the synthesis of 5-substituted 1H-tetrazoles from aryl nitriles and sodium azide, molten TBAB polarizes the cyano group, making it more susceptible to attack by the azide ion.[5]

Validated Experimental Protocol: S-Alkylation of Thiophenol

This protocol describes the S-alkylation of thiophenol with an alkyl halide using TBAB as a phase transfer catalyst in a liquid-liquid system, adapted from established methodologies.[11]

Objective: To synthesize a thioether by reacting sodium thiophenoxide (aqueous phase) with an alkyl halide (organic phase) under phase transfer conditions.

Materials:

-

Thiophenol (0.01 mol)

-

Sodium Hydroxide (NaOH) (0.015 mol)

-

Deionized Water (15 cm³)

-

Tetrabutylammonium Bromide (TBAB) (0.00045 mol)

-

Alkyl Halide (e.g., Benzyl Chloride) (0.01 mol)

-

Toluene (15 cm³)

-

100 cm³ Jacketed Glass Reactor

-

Six-Blade Turbine Impeller

-

Reflux Condenser

-

Isothermal Oil Bath

Step-by-Step Methodology:

-

Preparation of the Aqueous Phase (Nucleophile Generation):

-

Action: To the 100 cm³ reactor, add thiophenol (0.01 mol), NaOH (0.015 mol), and deionized water (15 cm³).

-

Causality: Thiophenol is a weak acid. The strong base (NaOH) deprotonates it to form sodium thiophenoxide (PhS⁻Na⁺), a water-soluble salt. This creates the nucleophile required for the reaction. A slight excess of NaOH ensures complete conversion of the thiophenol.

-

Action: Stir the mixture at 100 °C for one hour.

-

Causality: Heating and stirring ensure the complete formation of the sodium thiophenoxide salt before the introduction of the organic phase and catalyst.

-

-

Introduction of Catalyst and Organic Phase:

-

Action: Cool the reactor to the desired reaction temperature (e.g., 90 °C). Add the TBAB catalyst (0.00045 mol).

-

Causality: The TBAB is added once the nucleophile is formed. It will now be available at the interface to begin the catalytic cycle.

-

Action: In a separate vessel, prepare the organic phase by dissolving the alkyl halide (0.01 mol) in toluene (15 cm³). Add this solution to the reactor.

-

Causality: Toluene serves as the water-immiscible organic solvent where the main S-alkylation reaction will occur. The alkyl halide is the electrophilic substrate.

-

-

Initiation of the Catalytic Reaction:

-

Action: Begin vigorous stirring (e.g., 1200 rpm) to create a fine emulsion of the two phases. Maintain the temperature at 90 °C.

-

Causality: High-speed stirring is critical. It dramatically increases the interfacial surface area, maximizing the rate at which TBAB can transport the thiophenoxide anion (PhS⁻) from the aqueous phase into the organic phase.

-

-

Reaction Monitoring and Workup:

-

Action: Monitor the reaction progress by withdrawing small aliquots from the organic phase over time and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Causality: Monitoring confirms that the substrate is being consumed and the product is being formed, allowing for determination of the reaction endpoint.

-

Action: Once the reaction is complete, stop the stirring and heating. Allow the phases to separate.

-

Causality: The emulsion will break upon cessation of stirring, yielding two distinct layers.

-

Action: Separate the organic layer. Wash it with water to remove any residual TBAB and inorganic salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

-

Causality: The washing step is crucial for purification. Since TBAB has some water solubility, it can be removed from the organic product. Subsequent purification (e.g., by distillation or chromatography) may be necessary to achieve high purity.

-

Caption: Experimental workflow for TBAB-catalyzed S-alkylation.

Conclusion

Tetrabutylammonium bromide is a remarkably efficient and versatile phase transfer catalyst that plays a pivotal role in modern organic synthesis and drug development. Its mechanism, centered on the transport and activation of anions across the phase boundary, allows for reactions under mild, environmentally benign conditions. For the practicing scientist, a deep understanding of the core catalytic cycle, the factors influencing its efficiency—such as solvent choice and agitation—and the nuances of its mechanistic pathways is essential. By moving beyond viewing TBAB as a simple "black box" reagent and instead appreciating the elegant chemical principles that govern its function, researchers can more effectively design, optimize, and implement robust synthetic protocols to accelerate the development of novel chemical entities and pharmaceuticals.

References

- Google Patents. CN111960948B - Synthesis process of tetrabutylammonium bromide.

-

American Institute of Chemists. article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Available from: [Link]

-

Little Flower College Guruvayoor. phase transfer catalysis. Available from: [Link]

-

National Institutes of Health (NIH). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available from: [Link]

-

Pharmaffiliates. The Role of Tetrabutylammonium Borohydride in Pharmaceutical Intermediate Synthesis. Available from: [Link]

-

ResearchGate. (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available from: [Link]

-

Wikipedia. Tetrabutylammonium bromide. Available from: [Link]

-

OperaChem. Phase transfer catalysis (PTC). Available from: [Link]

-

PTC Organics, Inc. Sometimes TBAB is Just a Source of Organic-Soluble Bromide. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. S-Alkylation of thiophenol under biphasic versus triphasic phase transfer catalysis (PTC). Available from: [Link]

-

Wikipedia. Phase-transfer catalyst. Available from: [Link]

-

Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). Available from: [Link]

-

Slideshare. Phase transfer catalysis | PPTX. Available from: [Link]

-

Wiley-VCH. The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Available from: [Link]

-

ResearchGate. Tetrabutylammonium Bromide in Water as a Green Media for the Synthesis of Pyrano[2,3-d]pyrimidinone and Tetrahydrobenzo[b]pyran Derivatives | Request PDF. Available from: [Link]

Sources

- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 3. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 4. Phase transfer catalysis | PPTX [slideshare.net]

- 5. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. jocpr.com [jocpr.com]

butyl(trimethyl)azanium;bromide material safety data sheet

An In-Depth Technical Guide to the Material Safety Data Sheet for Butyl(trimethyl)azanium;bromide

Introduction: A Proactive Approach to Laboratory Safety

For the researcher, scientist, or drug development professional, chemical compounds are the fundamental tools of innovation. Among these is this compound (also known as Butyltrimethylammonium bromide or BTMA-Br), a quaternary ammonium salt. Its utility in various applications is significant, but a deep understanding of its hazard profile is paramount to ensuring a safe and productive research environment.

This guide moves beyond the standard format of a Safety Data Sheet (SDS). It is designed to serve as a technical whitepaper, providing not just the "what" of safety protocols, but the critical "why." As a Senior Application Scientist, my objective is to instill a foundational, proactive safety mindset by explaining the causality behind each recommendation. Every procedure described herein is part of a self-validating system, designed to protect the user, the experiment, and the environment.

Section 1: Core Chemical Identity and Physical-Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in predicting its behavior, both in an experiment and in the event of an accidental release. These properties dictate how the material should be stored, handled, and disposed of.

This compound is a quaternary ammonium salt. The central nitrogen atom is covalently bonded to four alkyl groups (one butyl, three methyl), resulting in a permanent positive charge that is counterbalanced by a bromide anion. This structure is key to its chemical reactivity and biological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Scientific Significance & Causality |

| Chemical Formula | C₇H₁₈BrN | The formula indicates the elemental composition and is essential for calculating molar masses and concentrations. |

| Molecular Weight | 196.13 g/mol [1] | Crucial for accurate preparation of solutions and for toxicological dose calculations. |

| Appearance | White to off-white crystalline powder[2][3] | The solid, powdered form presents an inhalation hazard if it becomes airborne. Handling procedures must mitigate dust formation.[4] |

| Solubility | Soluble in water.[5] | High water solubility means it can be readily absorbed through moist tissues (eyes, mucous membranes) and can easily contaminate aqueous environments if spilled. |

| Melting Point | Data not consistently available | The absence of a defined melting point in many data sheets suggests it may decompose before melting. |

| Flash Point | Data not available[1][3] | While many quaternary ammonium salts are combustible but not readily ignitable, the lack of specific data necessitates treating it as potentially combustible under fire conditions.[4] |

| Stability | Stable under normal conditions.[3] Some sources note it is moisture sensitive (hygroscopic).[3][4][6] | Stability implies it can be stored safely under standard laboratory conditions (cool, dry place).[7] Hygroscopicity requires storage in tightly sealed containers to prevent degradation and clumping.[3][4] |

Section 2: Hazard Identification and Toxicological Insights

The primary hazards associated with this compound stem from its classification as an irritant.[1][8] This is a characteristic feature of many quaternary ammonium compounds, which can interact with and disrupt the lipid bilayers of cell membranes.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][8] |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[1][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (Reported for similar compounds)[9][10] |

-

Mechanism of Irritation : The cationic head of the quaternary ammonium molecule is drawn to the negatively charged surfaces of skin and eye cells. This interaction can disrupt the cellular membrane, leading to cell damage and triggering an inflammatory response perceived as irritation. Prolonged or repeated exposure can lead to more significant damage.

-

Respiratory Tract Irritation : If the crystalline powder is inhaled, it can cause irritation to the mucous membranes of the respiratory tract.[9][10] This is due to the same cell-disrupting mechanism and its high solubility in the moisture lining the lungs.

-

Ingestion Hazards : While specific oral toxicity data for BTMA-Br is often unavailable, related quaternary ammonium compounds are classified as harmful if swallowed.[4][9] Ingestion can cause irritation or burns to the gastrointestinal tract.[6][9]

Caption: Relationship between exposure routes and health effects.

Section 3: Risk Mitigation and Safe Handling Protocols

A robust safety protocol is built on the principle of the "Hierarchy of Controls." This framework prioritizes the most effective control measures to minimize risk.

Caption: The Hierarchy of Controls for risk mitigation.

Experimental Protocol: Safe Handling and Weighing of BTMA-Br

This protocol is designed to minimize exposure through engineering controls and personal protective equipment.

-

Preparation and Pre-Handling Check :

-

Causality : Verification ensures that safety systems are functional before the hazard is introduced.

-

Confirm a chemical fume hood or ventilated balance enclosure is certified and operational.

-

Designate a specific work area. Ensure it is clean and uncluttered.

-

Verify the location of the nearest safety shower and eyewash station. Confirm they are unobstructed.

-

-

Donning Personal Protective Equipment (PPE) :

-

Causality : PPE serves as the last line of defense against direct contact.

-

Wear a laboratory coat, fully fastened.

-

Wear splash-proof safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1]

-

Wear chemically resistant gloves (Nitrile rubber is a common and effective choice). Inspect gloves for any signs of damage before use.[1]

-

-

Handling and Weighing :

-

Causality : Performing manipulations in a ventilated enclosure contains any generated dust at the source, preventing inhalation.

-

Conduct all manipulations of the powder, including weighing and transferring, within the fume hood or ventilated enclosure.[3]

-

Use a spatula to carefully transfer the powder. Avoid any actions that could create dust, such as dropping or rapid scooping.

-

If transferring to a container with solvent, add the powder to the solvent slowly to avoid splashing.

-

Keep the primary container tightly closed when not in use.[3][7]

-

-

Post-Handling :

-

Causality : Decontamination prevents inadvertent exposure after the experiment is complete.

-

Thoroughly clean the work surface and any equipment used.

-

Remove gloves using a technique that avoids touching the outer surface with bare skin, and dispose of them in the appropriate waste stream.

-

Wash hands thoroughly with soap and water after handling is complete.[4][11]

-

Section 4: Emergency and First Aid Procedures

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First Aid Measures: The Rationale

-

Eye Contact : Immediately flush eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[1][4][10] Remove contact lenses, if present and easy to do.[1] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][10]

-

Causality : The extended flushing time is crucial to ensure all particulate matter is removed from under the eyelids and the chemical is diluted to non-irritating levels. Immediate medical attention is required because of the potential for serious eye damage.[10]

-

-

Skin Contact : Take off immediately all contaminated clothing.[9][11] Wash the affected area thoroughly with soap and plenty of water.[1][8] If skin irritation occurs, seek medical advice.[3]

-

Causality : Removing contaminated clothing prevents ongoing exposure. Washing with soap and water physically removes the chemical from the skin.

-

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][3][9] If symptoms like coughing or difficulty breathing persist, seek medical attention.[9][10]

-

Causality : Removing the individual from the contaminated atmosphere is the immediate priority. Fresh air helps to clear the substance from the respiratory tract.

-

-

Ingestion : Rinse mouth with water.[1][3][4] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[1][6] Call a poison control center or doctor immediately.[4][6][10]

-

Causality : Inducing vomiting can cause the irritant to pass through the esophagus a second time, increasing damage. Corrosive effects seen in similar compounds could lead to perforation of the esophagus or stomach.[6]

-

Accidental Release Measures

For a small spill of solid BTMA-Br:

-

Evacuate non-essential personnel and ensure adequate ventilation.

-

Wear appropriate PPE (respirator with particulate filter, gloves, goggles, lab coat).[4]

-

Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.

-

Carefully sweep or scoop the material into a suitable container for chemical waste.[3][6] Avoid generating dust.[3][4] Using a vacuum equipped with a HEPA filter is a preferable alternative if available.[3]

-

Clean the spill area with a damp cloth or sponge, and place all cleanup materials into the waste container.

-

Label the container and dispose of it according to institutional and local regulations.[3]

Caption: Workflow for responding to an accidental spill.

Section 5: Fire, Stability, and Reactivity

-

Firefighting : While not highly flammable, the compound is combustible.[4] In case of a fire, use extinguishing media appropriate for the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][12]

-

Hazardous Combustion Products : When heated to decomposition, BTMA-Br can release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[3][4][9]

-

Causality : The thermal energy breaks the chemical bonds, allowing the constituent elements (carbon, hydrogen, nitrogen, bromine) to recombine with oxygen from the air, forming these hazardous substances. Hydrogen bromide is a particularly corrosive gas.

-

-

Reactivity and Incompatible Materials : The material is generally stable but can react violently with strong oxidizing agents.[4][6][9]

-

Causality : Strong oxidizers can react exothermically with the organic alkyl groups of the BTMA-Br molecule, potentially leading to a fire or explosion. It is critical to store this chemical away from substances like nitrates, perchlorates, and concentrated hydrogen peroxide.

-

Section 6: Environmental and Disposal Considerations

-

Ecotoxicity : Specific data for this compound is scarce. However, many quaternary ammonium compounds are known to be toxic or very toxic to aquatic life, with some having long-lasting effects.[9][11] Therefore, it is imperative to prevent this chemical from entering drains, surface water, or groundwater.[3][4] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[9]

-

Disposal : Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[9][12] It should be treated as hazardous chemical waste.

Conclusion

This compound is a valuable laboratory reagent. Its hazards, primarily skin and eye irritation, are well-defined and manageable through the consistent application of robust safety protocols. By understanding the scientific principles behind these procedures—from the chemical's physical properties to its mode of toxicological action—researchers can move beyond simple compliance and cultivate a true culture of safety. This in-depth knowledge empowers the scientist to handle this and all laboratory chemicals with the expertise, foresight, and respect they require.

References

- Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet: (2-Bromoethyl)trimethylammonium bromide.

- Carl ROTH. (2024). Safety Data Sheet: Cetyltrimethylammonium bromide.

- t-Butylammonium Bromide. (2022). Safety Data Sheet.

- Medline. (n.d.). SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER.

- Clean Quick®. (2015). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Benzyltri-n-butylammonium bromide.

- CymitQuimica. (n.d.). CAS 5350-41-4: Benzyltrimethylammonium bromide.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - BUTYL TRIMETHYLAMMONIUM BROMIDE.

- Chem-Impex. (n.d.). Benzyltrimethylammonium bromide.

- Apollo Scientific. (2023). Butyltrimethylammonium Bromide Safety Data Sheet.

- TCI Chemicals. (2023). SAFETY DATA SHEET: Butyltrimethylammonium Bromide.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Butyltrimethylammonium bromide.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. CAS 5350-41-4: Benzyltrimethylammonium bromide [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. uwyo.edu [uwyo.edu]

- 12. sds.chemtel.net [sds.chemtel.net]

applications of TBAB in organic synthesis

An In-depth Technical Guide to the Applications of Tetrabutylammonium Bromide (TBAB) in Organic Synthesis

Abstract

Tetrabutylammonium bromide (TBAB) has emerged from a niche reagent to a cornerstone of modern organic synthesis, valued for its versatility, cost-effectiveness, and environmentally benign profile.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of TBAB's multifaceted roles. We move beyond a simple catalog of reactions to dissect the mechanistic underpinnings of its efficacy as a phase-transfer catalyst, a molten ionic liquid, and a synergistic co-catalyst. Through detailed protocols, comparative data, and mechanistic diagrams, this guide illuminates the causality behind experimental choices, empowering chemists to harness the full potential of TBAB to streamline syntheses, enhance yields, and develop greener chemical processes.

The Fundamental Chemistry of TBAB: More Than a Salt

Tetrabutylammonium bromide, (C₄H₉)₄N⁺Br⁻, is a quaternary ammonium salt whose utility in organic synthesis is derived from a unique combination of physical and chemical properties.[3][4]

-

Amphiphilic Nature: The molecule possesses a lipophilic quaternary ammonium cation and a hydrophilic bromide anion. The four butyl groups surrounding the nitrogen atom create a large, nonpolar, "greasy" cation that is soluble in organic solvents.[5][6] This dual solubility is the foundation of its primary application in phase-transfer catalysis.

-

Thermal Stability & Low Volatility: TBAB is a non-volatile, non-flammable salt with high thermal and chemical stability, making it a safer alternative to many traditional reagents and solvents.[1][2]

-

Ionic Liquid Characteristics: With a melting point of approximately 103°C, molten TBAB can act as an ionic liquid, providing a polar, non-coordinating medium for reactions, often eliminating the need for volatile organic solvents (VOCs).[1][7]

These core properties enable TBAB to function in several distinct but often interconnected roles within a reaction system.

TBAB as a Phase-Transfer Catalyst (PTC): Bridging Immiscible Phases

The most prominent application of TBAB is as a phase-transfer catalyst (PTC).[3][4] Many crucial synthetic reactions, particularly nucleophilic substitutions, involve an organic-soluble electrophile and a water-soluble nucleophile (e.g., NaOH, KCN). These reactants are segregated in immiscible liquid phases, leading to infinitesimally slow reaction rates. TBAB elegantly solves this problem by acting as a shuttle for the anionic reactant.[3][6]

The Mechanism of Action

The efficacy of TBAB as a PTC is a cyclic process rooted in ion exchange and phase migration. The lipophilic tetrabutylammonium cation (Q⁺) pairs with the nucleophilic anion (Nu⁻) in the aqueous phase, pulling it into the organic phase where it can react with the organic substrate (R-X).

Caption: General mechanism of TBAB-mediated phase-transfer catalysis.[5]

This process continuously transports the nucleophile, dramatically accelerating the reaction under mild conditions and often avoiding the need for anhydrous solvents or expensive polar aprotic solvents.[4][8]

Application in Nucleophilic Substitution Reactions

TBAB is highly effective in promoting classic Sₙ2 reactions, including alkylations, esterifications, and the synthesis of nitriles.[3][6][9]

Case Study: O-Alkylation of Phenols (Williamson Ether Synthesis)

The O-alkylation of phenols is a fundamental transformation in drug development. Using a biphasic system with TBAB allows for the use of aqueous sodium hydroxide, a safer and more economical base than sodium hydride.[5]

Experimental Protocol: Synthesis of 4-Methoxyethylbenzene [5]

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-ethylphenol (1.22 g, 10.0 mmol), toluene (20 mL), and a solution of sodium hydroxide (0.60 g, 15.0 mmol) in water (10 mL).

-

Catalyst Addition: Add TBAB (0.32 g, 1.0 mmol, 10 mol%).

-

Reaction Initiation: Heat the biphasic mixture to 80°C with vigorous stirring (at least 500 rpm) to ensure sufficient interfacial area.

-

Reagent Addition: Add methyl iodide (1.56 g, 11.0 mmol) dropwise over 10 minutes. Causality Note: Vigorous stirring is critical to maximize the surface area between the phases, facilitating efficient ion exchange and transfer by TBAB.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 1-2 hours).

-

Workup: Cool the mixture to room temperature. Separate the organic layer, wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

| Substrate | Alkylating Agent | Solvent System | Yield (%) | Reference |

| 4-Ethylphenol | Methyl Iodide | Toluene/H₂O | >95% | [5] |

| Phenol | Benzyl Bromide | Dichloromethane/H₂O | 92% | [3] |

| 2-Naphthol | Ethyl Bromide | Toluene/H₂O | 94% | [3] |

Application in C-C Bond Forming Reactions

TBAB also serves as a critical additive or co-catalyst in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1][10] While not a traditional PTC application, the tetrabutylammonium cation can stabilize palladium intermediates and improve the solubility and reactivity of the base, particularly in aqueous media.[11][12]

For instance, in the Suzuki coupling of deactivated aryl chlorides, a mixture of TBAB and water can serve as an effective medium for the palladium acetate catalyst, driving the reaction to high yields.[12] The presence of TBAB is thought to facilitate the formation of the active palladium complex and assist in the crucial transmetalation step.[11][13]

TBAB as an Ionic Liquid: Solvent-Free Synthesis

When heated above its melting point (~103°C), TBAB behaves as an ionic liquid, offering a polar reaction medium that can both catalyze the reaction and serve as the solvent.[2][7] This dual role is a significant advantage in green chemistry, as it eliminates the need for volatile organic solvents.[1]

Mechanism of Action in Molten State

In its molten state, TBAB provides a highly polar environment that can stabilize charged intermediates and transition states.[1] Furthermore, the bromide anion can act as a nucleophilic catalyst. For example, in the synthesis of 5-substituted 1H-tetrazoles from aryl nitriles and sodium azide, molten TBAB polarizes the cyano group, facilitating the nucleophilic attack by the azide ion.[1]

Caption: Simplified workflow for reactions in molten TBAB as an ionic liquid.

Application in Heterocycle Synthesis

Molten TBAB has proven exceptionally effective for the one-pot, multi-component synthesis of various biologically active heterocycles.[1][14]

Case Study: Synthesis of Aryl-14H-Dibenzo[a,j]xanthenes

This protocol demonstrates a solvent-free synthesis of xanthene derivatives, which are known for their biological activities.[1]

Experimental Protocol: Solvent-Free Synthesis of a Dibenzo[a,j]xanthene [1]

-

Setup: In a 25 mL round-bottom flask, combine an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), β-naphthol (2.0 mmol), and TBAB (0.1 mmol, 10 mol%).

-

Reaction: Place the flask in a preheated oil bath at 125°C. Stir the resulting molten mixture. Causality Note: The temperature is set above the melting point of TBAB, creating the ionic liquid medium. No additional solvent is required.

-

Monitoring: The reaction is typically complete within 80 minutes. Progress can be monitored by TLC by periodically removing a small aliquot and dissolving it in ethyl acetate/hexane.

-

Workup & Purification: Cool the reaction mixture to room temperature, causing it to solidify. Add ethanol (10 mL) and stir to precipitate the solid product.

-

Isolation: Collect the product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure aryl-14H-dibenzo[a,j]xanthene. Yields are typically in the 81-96% range.[1]

TBAB in CO₂ Fixation: A Green Chemistry Application

A rapidly growing application of TBAB is in the chemical fixation of carbon dioxide, particularly its cycloaddition to epoxides to form cyclic carbonates.[15][16] Cyclic carbonates are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polycarbonates.

The Dual Catalytic Role

In this reaction, TBAB plays a dual role. The bromide anion (Br⁻) is an excellent nucleophile that initiates the reaction by attacking the epoxide ring, causing it to open. The tetrabutylammonium cation (Q⁺) then stabilizes the resulting oxyanion intermediate. This intermediate subsequently attacks a molecule of CO₂, leading to cyclization and regeneration of the bromide catalyst.

Caption: Mechanism for the TBAB-catalyzed cycloaddition of CO₂ to an epoxide.[16][17]

The reaction often shows a synergistic effect when TBAB is used in combination with a Lewis acid co-catalyst like ZnBr₂, which further activates the epoxide towards ring-opening.[15]

| Epoxide | Co-catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Propylene Oxide | None | 120 | 10 | ~95% | [18] |

| Styrene Oxide | ZnBr₂ | 100 | 8 | >99% | [15] |

| Epichlorohydrin | None | 100 | 1 | 96% | [17] |

Conclusion

Tetrabutylammonium bromide is a powerful and versatile tool in the arsenal of the modern organic chemist. Its ability to function as an efficient phase-transfer catalyst, a green ionic liquid solvent, and a synergistic co-catalyst makes it applicable to a vast range of transformations, from fundamental nucleophilic substitutions to advanced C-C bond formations and CO₂ utilization.[1][2][9] By understanding the mechanistic principles that govern its activity, researchers can rationally design and optimize synthetic protocols, leading to more efficient, economical, and sustainable chemical manufacturing. This guide serves as a foundational resource for harnessing the full synthetic potential of TBAB in both academic and industrial settings.

References

-

Rehman, A. et al. (2019). A kinetic study of Zn halide/TBAB-catalysed fixation of CO2 with styrene oxide in propylene carbonate. Green Processing and Synthesis. [Link]

-

Banerjee, B. et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. [Link]

-

Banerjee, B. (2021). Tetrabutylammonium Bromide. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Mechanism for the TBAB catalysed cycloaddition of CO 2 to a terminal epoxide. ResearchGate. [Link]

-

ResearchGate. (n.d.). The reaction mechanism for cycloaddition of CO2 to epoxides using TBAB as co-catalyst. ResearchGate. [Link]

-

Banerjee, B. et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Ouci.ro. [Link]

-

Malmberg, S. M. (n.d.). Nucleophilic Catalysis of Brominated Butyl Rubber Substitution Reactions. Library and Archives Canada. [Link]

-

Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Catalysis by an ionic liquid: efficient conjugate addition of thiols to electron deficient alkenes catalyzed by molten tetrabutylammonium bromide under solvent-free conditions. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for 1‐NH2/TBAB catalyzed CO2‐fixation reaction... ResearchGate. [Link]

-

Bentham Science. (n.d.). TBAB in One-pot Green Approach for the Synthesis of N-Heterocyclic Compounds: A Comprehensive Review. Bentham Science. [Link]

-

Banerjee, B. et al. (2020). (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetrabutylammonium Bromide in Chemical Synthesis and Beyond. Nbinno.com. [Link]

-

Wang, Z. et al. (2019). One-Step Encapsulation of TBAB in ZIF-8 for CO2 Fixation: Revealing the Synergistic Mechanism between TBAB and ZIF-8. ACS Catalysis. [Link]

-

Khalafi-Nezhad, A., Soltani Rad, M. N., & Khoshnood, A. (2003). An Efficient Method for the Chemoselective Preparation of Benzoylated 1,2-Diols from Epoxides. Organic Chemistry Portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). TBAB: Enabling Advancements in Ionic Liquids and Electrochemistry. Nbinno.com. [Link]

-

Wang, J. et al. (2022). Synthesis of TBAB‐based Deep Eutectic Solvents as the Catalyst in the Coupling Reaction between CO2 and Epoxides under Ambient Temperature. ChemistrySelect. [Link]

-

ResearchGate. (n.d.). Suzuki and Heck coupling reactions catalyzed by TBAB-Pd(II)-oxamate... ResearchGate. [Link]

-

Batey, R. A., & Shen, M. (2000). The Suzuki coupling of aryl chlorides in TBAB–water mixtures. Chemical Communications. [Link]

-

Duan, Y. et al. (2010). pH Measurements of Caprolactam Tetrabutyl Ammonium Bromide Ionic Liquids in Solvents. Journal of Chemical & Engineering Data. [Link]

-

ResearchGate. (n.d.). Nickel(0)/Tetra n -butylammonium Bromide (TBAB) Catalyzed Suzuki-Miyaura Reaction. ResearchGate. [Link]

-

Artiglia, L. et al. (2017). Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. The Journal of Physical Chemistry C. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

Sources

- 1. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Catalysis by an ionic liquid: efficient conjugate addition of thiols to electron deficient alkenes catalyzed by molten tetrabutylammonium bromide under solvent-free conditions [organic-chemistry.org]

- 8. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Suzuki coupling of aryl chlorides in TBAB–water mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles [ouci.dntb.gov.ua]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Indispensable Role of Tetrabutylammonium Bromide in Electrochemistry

An In-depth Technical Guide to the Role of Tetrabutylammonium Bromide as an Electrolyte

Tetrabutylammonium bromide (TBAB), a quaternary ammonium salt, has established itself as a cornerstone compound in the field of electrochemistry.[1] Its unique combination of chemical stability, solubility, and electrochemical properties makes it an exceptionally versatile and effective supporting electrolyte.[1][2] In any electrochemical cell, the electrolyte is the critical medium that facilitates the flow of ions between electrodes, thereby completing the electrical circuit.[1] TBAB excels in this role, particularly in non-aqueous systems, by dissociating into tetrabutylammonium (TBA⁺) cations and bromide (Br⁻) anions, which carry charge through the solution.[1] This guide provides a comprehensive technical overview of TBAB's function as an electrolyte, exploring its fundamental properties, mechanisms of action, and critical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind its use in various experimental setups and provide field-proven protocols to ensure scientific integrity and reproducibility.

Fundamental Physicochemical Properties

The efficacy of TBAB as an electrolyte is rooted in its distinct molecular structure and resulting physical properties. It consists of a central nitrogen atom bonded to four butyl groups, forming a large, sterically hindered cation (TBA⁺), with a bromide anion (Br⁻) as the counter-ion.[1] This structure dictates its behavior in solution and its performance in electrochemical applications.

Solubility and Dissociation

A key advantage of TBAB is its excellent solubility in a wide range of organic solvents, including acetonitrile, dichloromethane, and methanol, which are common in electrochemistry.[1] This high solubility is crucial for preparing electrolyte solutions with sufficient ionic concentration to ensure high conductivity.[2] When dissolved, TBAB dissociates into its constituent ions, which are the mobile charge carriers.[1]

TBAB [label="{ Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN}", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Organic Solvent\n(e.g., Acetonitrile)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Ions [label="{ Tetrabutylammonium Cation (TBA⁺) | [N(C₄H₉)₄]⁺} | { Bromide Anion (Br⁻)}", fillcolor="#F1F3F4", fontcolor="#202124"];

TBAB -> Solvent [label="Dissolves in", color="#4285F4"]; Solvent -> Ions [label=" Yields Ions ", arrowhead=vee, color="#34A853"];

subgraph "Dissociation in Solution" { style=filled; color="#F1F3F4"; node [style=filled]; TBAB; Solvent; Ions; } }

Caption: Dissociation of TBAB into its constituent ions in an organic solvent.Ionic Conductivity

The ionic conductivity of an electrolyte solution is paramount to its function. TBAB solutions exhibit high ionic conductivity, which minimizes the solution's internal resistance (ohmic drop) and improves the performance of electrochemical devices.[3] The conductivity is influenced by the solvent, concentration, and temperature. For instance, studies have shown that the ionic conductivity of TBAB-based deep eutectic solvents (DESs) increases with temperature, as viscosity decreases.[4][5]

Table 1: Physicochemical Properties of Tetrabutylammonium Bromide

| Property | Value / Description | Source(s) |

| CAS Number | 1643-19-2 | [2][6] |

| Molecular Formula | C₁₆H₃₆BrN | [6][7] |

| Molar Mass | 322.368 g/mol | [6] |

| Appearance | White crystalline solid | [6][8] |

| Melting Point | ~103 °C (decomposes at higher temps) | [6] |

| Solubility | Good solubility in water (600 g/L at 20°C) and various polar organic solvents like acetonitrile, methanol, and dichloromethane. | [1][6] |

| Key Feature | Forms a large, lipophilic cation ([N(C₄H₉)₄]⁺) that is electrochemically stable over a wide potential range. | [1][3] |

Electrochemical Window

The electrochemical window is the potential range where the electrolyte remains stable without being oxidized or reduced.[1][9] TBAB offers a wide potential window, which is crucial for studying redox processes that occur at extreme potentials.[1] This stability allows researchers to perform electrochemical reactions without interference from electrolyte decomposition, a critical requirement for high-energy applications like batteries and supercapacitors.[1][2] The precise window depends on the solvent purity and the working electrode material.[9]

Mechanism of Action and Unique Cation Effects

TBAB's role extends beyond simply providing conductivity. The large and non-coordinating nature of the TBA⁺ cation significantly influences the electrochemical environment.

-

Stabilization of Intermediates : The bulky TBA⁺ cations can form a "shell" around reactive molecules or ions in solution.[1] This steric shielding can stabilize reactive intermediates, allowing certain redox reactions to proceed more smoothly and influencing the reaction's rate and selectivity.[1]

-